N-Butyl-N-cyanothiourea
Description
N-Butyl-N-cyanothiourea (IUPAC name: N′-Butyl-N-cyanocarbamimidothioate de méthyle), with the molecular formula C₈H₁₃N₃S, is a thiourea derivative characterized by a butyl group, a cyano substituent, and a methylthio moiety. This compound is synthesized at 95% purity and is identified by the MDL number MFCD06658058 . Its structure features a carbamimidothioate backbone, where the cyano group (–C≡N) and butyl chain (–C₄H₉) are attached to adjacent nitrogen atoms, while a methylthio group (–S–CH₃) occupies the sulfur position.
Properties
CAS No. |
68695-76-1 |
|---|---|
Molecular Formula |
C6H11N3S |
Molecular Weight |
157.24 g/mol |
IUPAC Name |
1-butyl-1-cyanothiourea |
InChI |
InChI=1S/C6H11N3S/c1-2-3-4-9(5-7)6(8)10/h2-4H2,1H3,(H2,8,10) |
InChI Key |
DIZGGJGMWBVNIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C#N)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-N-cyanothiourea can be synthesized through a condensation reaction between butylamine and carbon disulfide in the presence of a base. The reaction typically occurs in an aqueous medium, allowing for the formation of the thiourea derivative . Another method involves the reaction of butyl isothiocyanate with cyanamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where butylamine and carbon disulfide are reacted under optimized conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-cyanothiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl thiourea derivatives.
Scientific Research Applications
N-Butyl-N-cyanothiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Butyl-N-cyanothiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects . The cyano group plays a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and analytical chemistry. Below, N-butyl-N-cyanothiourea is compared with structurally related compounds based on substituent effects, synthesis, and functional properties.
Substituent Effects and Structural Variations
N-Benzoyl-N′-4-cyanophenyl thiourea (I)
- Structure: Features a benzoyl (–COC₆H₅) and 4-cyanophenyl (–C₆H₄CN) group.
- Properties: Exhibits electrochemical activity due to the electron-withdrawing cyano and nitro (in derivative II) groups. Cyclic voltammetry (CV) reveals reduction potentials at –1.2 V (cyano) and –0.8 V (nitro), indicating distinct redox behaviors .
N-(4-Nitrobenzoyl)-N′-4-cyanophenyl thiourea (II)
- Structure: Substitutes benzoyl with a 4-nitrobenzoyl (–COC₆H₄NO₂) group.
- Properties: The nitro group enhances electron deficiency, shifting reduction potentials and improving selectivity for heavy metal ion detection .
3-Cyano-1-butyl-2-methylisothiourea
- Structure: Shares the butyl and cyano groups but includes a methylisothiourea backbone.
Functional Group Impact
- Cyano Group: Enhances polarity and participates in hydrogen bonding, critical for sensor applications .
- Nitro Group : Introduces strong electron-withdrawing effects, altering electrochemical behavior and metal ion affinity .
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